Cas no 28469-48-9 (6-Hydroxy-1-cyclohexene-1-carbonitrile)

6-Hydroxy-1-cyclohexene-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-hydroxycyclohex-1-enecarbonitrile
- 6-hydroxy-1-cyclohexene-1-carbonitrile
- 1-Cyclohexene-1-carbonitrile, 6-hydroxy-
- 6-Hydroxy-1-cyclohexene-1-carbonitrile
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- Inchi: 1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h3,7,9H,1-2,4H2
- InChI Key: JGQMBKRQLBWMKJ-UHFFFAOYSA-N
- SMILES: OC1C(C#N)=CCCC1
Computed Properties
- Exact Mass: 123.068413911g/mol
- Monoisotopic Mass: 123.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44
- XLogP3: 1
6-Hydroxy-1-cyclohexene-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7055747-0.25g |
6-hydroxycyclohex-1-ene-1-carbonitrile |
28469-48-9 | 95% | 0.25g |
$494.0 | 2023-07-06 | |
Enamine | EN300-7055747-1.0g |
6-hydroxycyclohex-1-ene-1-carbonitrile |
28469-48-9 | 95% | 1.0g |
$999.0 | 2023-07-06 | |
Aaron | AR0284D3-100mg |
6-hydroxycyclohex-1-ene-1-carbonitrile |
28469-48-9 | 95% | 100mg |
$503.00 | 2025-02-15 | |
Aaron | AR0284D3-2.5g |
6-hydroxycyclohex-1-ene-1-carbonitrile |
28469-48-9 | 95% | 2.5g |
$2719.00 | 2025-02-15 | |
Aaron | AR0284D3-500mg |
6-hydroxycyclohex-1-ene-1-carbonitrile |
28469-48-9 | 95% | 500mg |
$1098.00 | 2025-02-15 | |
Aaron | AR0284D3-5g |
6-hydroxycyclohex-1-ene-1-carbonitrile |
28469-48-9 | 95% | 5g |
$4013.00 | 2023-12-15 | |
Aaron | AR0284D3-10g |
6-hydroxycyclohex-1-ene-1-carbonitrile |
28469-48-9 | 95% | 10g |
$5937.00 | 2023-12-15 | |
1PlusChem | 1P02844R-100mg |
6-hydroxycyclohex-1-ene-1-carbonitrile |
28469-48-9 | 95% | 100mg |
$491.00 | 2024-05-07 | |
1PlusChem | 1P02844R-500mg |
6-hydroxycyclohex-1-ene-1-carbonitrile |
28469-48-9 | 95% | 500mg |
$1026.00 | 2024-05-07 | |
Enamine | EN300-7055747-5.0g |
6-hydroxycyclohex-1-ene-1-carbonitrile |
28469-48-9 | 95% | 5.0g |
$2900.0 | 2023-07-06 |
6-Hydroxy-1-cyclohexene-1-carbonitrile Related Literature
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
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3. Book reviews
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4. Back matter
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
Additional information on 6-Hydroxy-1-cyclohexene-1-carbonitrile
Introduction to 6-Hydroxy-1-cyclohexene-1-carbonitrile (CAS No. 28469-48-9)
6-Hydroxy-1-cyclohexene-1-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 28469-48-9, is a significant organic compound that has garnered attention in the field of chemical and pharmaceutical research. This molecule, characterized by its cyclohexene backbone functionalized with a hydroxyl group and a nitrile group, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and potential candidate for various biological applications.
The structural framework of 6-Hydroxy-1-cyclohexene-1-carbonitrile consists of a six-membered cycloalkene ring substituted with a hydroxyl group at the sixth position and a nitrile group at the first position. This configuration imparts distinct reactivity patterns, making it a versatile building block for the synthesis of more complex molecules. The presence of both polar functional groups—the hydroxyl group, which can participate in hydrogen bonding and form esters or ethers, and the nitrile group, which is known for its nucleophilic addition reactions—enhances its utility in organic synthesis.
In recent years, the compound has been explored for its potential applications in pharmaceutical research. The cyclohexene core is a common motif in natural products and drug candidates, often contributing to biological activity through its rigid scaffold. The hydroxyl and nitrile groups provide additional sites for chemical modification, allowing researchers to tailor the properties of derivatives for specific purposes.
One of the most promising areas of research involving 6-Hydroxy-1-cyclohexene-1-carbonitrile is its role as a precursor in the synthesis of bioactive molecules. For instance, derivatives of this compound have been investigated for their potential as intermediates in the preparation of heterocyclic compounds, which are prevalent in many pharmacologically active agents. The nitrile group can be converted into amides or carboxylic acids, while the hydroxyl group can undergo etherification or esterification reactions, enabling the construction of diverse molecular architectures.
Recent studies have highlighted the compound's utility in the development of novel therapeutic agents. Researchers have demonstrated that 6-Hydroxy-1-cyclohexene-1-carbonitrile can serve as a key intermediate in the synthesis of compounds with anti-inflammatory and antimicrobial properties. The structural features of this molecule allow for interactions with biological targets, making it a promising scaffold for drug discovery. Additionally, its ability to undergo selective functionalization makes it an attractive candidate for medicinal chemists seeking to develop new treatments for various diseases.
The synthesis of 6-Hydroxy-1-cyclohexene-1-carbonitrile itself is an intriguing aspect of its study. While there are several synthetic routes to this compound, recent advances in catalytic methods have improved both yield and efficiency. For example, transition metal-catalyzed reactions have been employed to achieve regioselective functionalization of the cyclohexene ring, allowing for the precise introduction of both the hydroxyl and nitrile groups at desired positions.
Another area where 6-Hydroxy-1-cyclohexene-1-carbonitrile has shown promise is in materials science. The compound's ability to polymerize or form coordination complexes with metal ions has led to investigations into its use as a monomer or ligand in polymer chemistry and coordination chemistry, respectively. These materials exhibit unique properties that could be exploited in applications such as catalysis, sensors, and advanced coatings.
The environmental impact and sustainability considerations of using 6-Hydroxy-1-cyclohexene-1-carbonitrile are also important aspects to address. As interest in green chemistry grows, researchers are exploring more sustainable synthetic routes that minimize waste and hazardous byproducts. Some studies have focused on biocatalytic methods for producing this compound using enzymes as catalysts, which offer high selectivity and mild reaction conditions.
In conclusion,6-Hydroxy-1-cyclohexene-1-carbonitrile (CAS No. 28469-48-9) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and sustainable chemistry. Its unique structural features and reactivity patterns make it a valuable tool for researchers seeking to develop new bioactive molecules and advanced materials. As ongoing research continues to uncover new applications for this compound,6-Hydroxy-1-cyclohexene-1-carbonitrile is likely to remain at the forefront of scientific exploration.
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